molecular formula C22H12O9 B1213167 5,6-Dicarboxyfluorescein CAS No. 90829-94-0

5,6-Dicarboxyfluorescein

Cat. No.: B1213167
CAS No.: 90829-94-0
M. Wt: 420.3 g/mol
InChI Key: YMYNYVDHGPDOCK-UHFFFAOYSA-N
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Description

Contextualizing 5,6-Dicarboxyfluorescein within Fluorescent Probe Chemistry

This compound (5,6-FAM) is a prominent fluorescent dye belonging to the fluorescein (B123965) family, a class of compounds that has become indispensable in biological and chemical research. nih.gov Fluorescent probes are molecules that absorb light at a specific wavelength and re-emit it at a longer wavelength, a phenomenon known as fluorescence. microscopyu.com This property allows for the highly specific and sensitive detection of molecules and cellular components. microscopyu.com 5,6-FAM's utility stems from its xanthene core structure, which is responsible for its fluorescence, and the presence of two carboxylic acid groups on the phthalic acid portion of the molecule. sigmaaldrich.com These carboxyl groups provide reactive handles for covalently attaching the dye to a wide array of biomolecules, such as proteins and nucleic acids, without significantly compromising their biological function. This ability to act as a fluorescent label is a cornerstone of modern molecular biology and diagnostics. rsc.org

Historical Development and Evolution of Fluorescein Derivatives for Research Applications

The journey of fluorescent probes began in 1871 with the synthesis of fluorescein by the German chemist Adolf von Baeyer. sigmaaldrich.comnih.gov Initially created from phthalic anhydride (B1165640) and resorcinol (B1680541), its potential for biological research was not realized until decades later. sigmaaldrich.com The pioneering work of Albert Coons in the 1940s, who used fluorescein to label antibodies for immunofluorescence, marked a turning point and led to an explosion in the use of fluorescence in biology. Current time information in Bangalore, IN.

Early research highlighted both the strengths and weaknesses of the parent fluorescein molecule. While intensely fluorescent, it suffered from issues like significant autofluorescence from tissues at its green emission wavelength and pH sensitivity. sigmaaldrich.comCurrent time information in Bangalore, IN. This spurred the development of a vast array of fluorescein derivatives to overcome these limitations. Modifications to the core structure aimed to enhance properties like photostability, water solubility, and to shift emission wavelengths to the red part of the spectrum to reduce background noise. Current time information in Bangalore, IN. Key derivatives include Fluorescein isothiocyanate (FITC), which introduced a reactive group for easier conjugation, and later, carboxyfluoresceins like 5,6-FAM, which offered alternative conjugation chemistry. nih.gov Further advancements led to dyes like 2′,7′-bis-(2-carboxyethyl)-carboxyfluorescein (BCECF), specifically designed for more precise pH measurements around the neutral range. sigmaaldrich.comnih.gov This continuous evolution has provided researchers with a sophisticated toolkit of fluorescent probes tailored for diverse and specific applications.

Significance and Versatility of this compound in Contemporary Biological and Chemical Sciences

This compound holds a significant place in modern research due to its versatility. Commonly available as a mixture of two structural isomers, 5-carboxyfluorescein (B1664652) and 6-carboxyfluorescein (B556484), it is often referred to as 5(6)-FAM. sigmaaldrich.com Its primary role is as an amine-reactive fluorescent label and tracer. The carboxylic acid groups can be activated, for example, to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on proteins, peptides, and modified nucleic acids to form stable covalent bonds. sigmaaldrich.com

This labeling capability makes 5,6-FAM a workhorse in numerous applications. It is widely used in techniques such as flow cytometry, fluorescence microscopy, and various immunoassays. nih.govoup.com Furthermore, its fluorescence is sensitive to the surrounding environment, particularly pH, which allows it to be used as an intracellular pH indicator. sigmaaldrich.com The fluorescence intensity of 5,6-FAM increases as the pH rises from 6 to 7.4, making it suitable for monitoring pH changes within the physiological range of living cells. sigmaaldrich.comsigmaaldrich.com This dual functionality as both a stable conjugate label and a dynamic environmental sensor underscores its enduring importance in the chemical and biological sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90829-94-0

Molecular Formula

C22H12O9

Molecular Weight

420.3 g/mol

IUPAC Name

3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5,6-dicarboxylic acid

InChI

InChI=1S/C22H12O9/c23-9-1-3-14-17(5-9)30-18-6-10(24)2-4-15(18)22(14)16-8-12(20(27)28)11(19(25)26)7-13(16)21(29)31-22/h1-8,23-24H,(H,25,26)(H,27,28)

InChI Key

YMYNYVDHGPDOCK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)OC3=C(C24C5=CC(=C(C=C5C(=O)O4)C(=O)O)C(=O)O)C=CC(=C3)O

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C(C24C5=CC(=C(C=C5C(=O)O4)C(=O)O)C(=O)O)C=CC(=C3)O

Other CAS No.

90829-94-0

Synonyms

5,6-dicarboxyfluorescein

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies of 5,6 Dicarboxyfluorescein

Advanced Synthetic Routes to 5,6-Dicarboxyfluorescein and Related Isomers

The synthesis of carboxyfluorescein isomers, including the 5- and 6-carboxyfluorescein (B556484), typically involves the condensation of resorcinol (B1680541) with trimellitic anhydride (B1165640). sioc-journal.cn A common challenge is the formation of a mixture of the 5- and 6-isomers, which can be difficult to separate. tamu.edu

Several advanced methods have been developed to improve the synthesis and separation of these isomers. One approach involves the condensation of resorcinol with 4-carboxyphthalic anhydride in methanesulfonic acid, which yields a mixture of the 5- and 6-carboxyfluorescein methanesulfonic acid adducts. tamu.edu These adducts can then be separated through fractional crystallization. tamu.edu Subsequent treatment with sodium hydroxide (B78521) followed by neutralization with hydrochloric acid converts the separated adducts into the pure 5- and 6-carboxyfluorescein isomers. tamu.edu

Another strategy focuses on the protection of the hydroxyl groups of the fluorescein (B123965) core, often with diacetate groups, prior to the separation of the isomers. nih.govresearchgate.net This protection facilitates the separation process, which can be achieved on a multi-gram scale. nih.govresearchgate.net Similarly, pentafluorophenyl esters of 5- and 6-carboxyfluorescein-3',6'-O-dipivalate have been shown to be easily separable by column chromatography in multigram quantities. nih.gov

Researchers have also explored the use of different protecting groups to aid in the separation of isomers. For instance, the cyclohexylcarbonyl (Chc) protecting group has been demonstrated to facilitate the separation of 5- and 6-carboxyfluorescein isomers more effectively than the pivaloyl (Piv) group. nih.gov

A different synthetic route involves the condensation of trimellitic anhydride with resorcinol, followed by a partial reversal of the condensation under basic hydrolysis conditions. google.com Subsequent acidification, isolation, and fractional crystallization allow for the preparation of 4-(2,4-dihydroxybenzoyl)isophthalic acid and 2-(2,4-dihydroxybenzoyl)terephthalic acid with high regioisomeric purity. google.com These intermediates are then used to synthesize the pure 5- and 6-carboxyfluorescein isomers. google.com

Functional Group Modifications and Structure-Activity Relationship Investigations in this compound Analogs

The chemical structure of a molecule dictates its function, and the study of these structure-activity relationships (SAR) is fundamental in designing new chemical entities with desired properties. researchgate.netashp.org In the context of this compound, modifications to its functional groups can significantly impact its physicochemical and biological activities. wikipedia.orgashp.org

The two carboxylic acid groups on the this compound molecule are primary sites for modification. These groups can be converted into more reactive species, such as N-hydroxysuccinimide (NHS) esters, to facilitate conjugation to other molecules. nih.govresearchgate.net The properties of the fluorescein core can also be altered. For example, the hydroxyl groups are often protected with acetate (B1210297) groups, rendering the molecule cell-permeable. nih.govlumiprobe.com Once inside a cell, intracellular esterases cleave the acetate groups, restoring the molecule's fluorescence. nih.govlumiprobe.com

Investigations into the SAR of fluorescein analogs have provided valuable insights. For instance, the addition of an extra carboxyl group to create this compound was found to have little effect on its pKa compared to 6-carboxyfluorescein, though it did slightly improve its leakage rate from cells. escholarship.org Further modification by linking two additional carboxylate groups via short alkyl chains to create 2',7'-bis(carboxyethyl)-5,6-carboxyfluorescein (BCECF) yielded even better results for intracellular pH measurements. escholarship.org

The hydrophobicity and electronic properties of substituents can also play a crucial role in the activity of fluorescein analogs. winona.edunih.gov For example, in a study of rotigotine (B252) analogs, it was found that hydrophobic substituents increased binding affinity to the human dopamine (B1211576) D3 receptor due to the presence of hydrophobic amino acid residues in the binding pocket. winona.edu These principles of SAR guide the rational design of fluorescein derivatives with optimized properties for specific applications. researchgate.net

Conjugation Chemistries for Biomolecule Labeling

The ability to attach fluorescent dyes like this compound to biomolecules is essential for a wide range of applications in biology and medicine. nih.gov Various chemical strategies have been developed to achieve this conjugation, primarily targeting reactive functional groups present on proteins and nucleic acids.

N-Hydroxysuccinimide (NHS) Ester Derivatization

A widely used method for labeling biomolecules involves the use of N-hydroxysuccinimide (NHS) esters of this compound. empbiotech.comthermofisher.comsigmaaldrich.com The NHS ester is an amine-reactive functional group that readily reacts with primary and secondary amines on proteins and other molecules to form a stable amide bond. dojindo.combiotium.com This reaction is typically carried out at a pH between 8 and 9.5. biotium.com

The synthesis of 5(6)-carboxyfluorescein (B613776) NHS ester is a key step in this process. nih.govresearchgate.net Often, the hydroxyl groups of the fluorescein are first protected with diacetate groups to create 5(6)-carboxyfluorescein diacetate. nih.govresearchgate.net This intermediate is then reacted with N,N'-disuccinimidyl carbonate (DSC) or other activating agents to form the NHS ester. nih.gov The diacetate-protected NHS ester is particularly useful for labeling intracellular proteins as it is cell-permeable. nih.govlumiprobe.com

PropertyValueReference
Chemical Name 5-(and-6)-carboxyfluorescein, succinimidyl ester biotium.com
Molecular Formula C25H15NO9 empbiotech.comsigmaaldrich.com
Molecular Weight 473.39 g/mol sigmaaldrich.com
Excitation Maximum ~496 nm empbiotech.com
Emission Maximum ~517 nm empbiotech.com
Reactive Moiety NHS ester empbiotech.com
Reacts With Primary amines empbiotech.com

Maleimide (B117702) Chemistry for Thiol-Reactive Conjugation

Maleimides are another important class of reactive groups used for bioconjugation. They are thiol-reactive, meaning they selectively form stable thioether bonds with free sulfhydryl (thiol) groups, such as those found on cysteine residues in proteins. biotium.comscbt.combiotium.com This reaction, a Michael addition, is highly specific and proceeds under mild conditions, typically at a pH between 7 and 7.5. scbt.combiotium.comtocris.com

Fluorescein 5-maleimide is a commonly used thiol-reactive fluorescent dye. scbt.combiotium.com The maleimide group exhibits a strong affinity for nucleophilic thiols, leading to efficient and stable labeling. scbt.com For proteins where cysteine residues are involved in disulfide bridges, a reduction step using reagents like tris-carboxyethylphosphine (TCEP) or dithiothreitol (B142953) (DTT) may be necessary to free up the thiol groups for conjugation. tocris.com

ReagentReactivityApplication
Fluorescein 5-Maleimide Thiol-reactiveLabeling proteins, peptides, and oligonucleotide thiophosphates on free thiol groups. biotium.comscbt.com
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin Thiol-reactiveReal-time monitoring of thiol interactions. scbt.com
N-(1-Pyrenyl) Maleimide Thiol-reactiveSensitive detection of thiol modifications and studying molecular interactions. scbt.com
Bromobimane Thiol-reactiveRapid and selective labeling of thiols for sensitive detection. scbt.com

Peptide and Protein Conjugation Strategies

The conjugation of this compound to peptides and proteins is a powerful tool for studying their function and localization. nih.govdrug-dev.com The choice of conjugation strategy often depends on the available functional groups on the peptide or protein.

Amine-reactive NHS esters of fluorescein are widely used to label the N-terminus or lysine (B10760008) residues of peptides and proteins. dojindo.comnih.gov For example, peptides can be tagged with NHS-fluorescein by reacting the dye with the amine group of the peptide in solution. nih.gov Kits are commercially available that provide all the necessary reagents for labeling antibodies and other proteins with succinimidyl esters of fluorescent dyes. biotium.com

Thiol-reactive maleimide derivatives of fluorescein are used to target cysteine residues. cellmosaic.com This approach is particularly useful for site-specific labeling if a unique cysteine is present or can be introduced into the peptide or protein sequence. cellmosaic.com

Peptide-drug conjugates (PDCs) are an emerging class of therapeutics where a peptide is covalently linked to a drug, often via a cleavable linker, to achieve targeted delivery. nih.govdrug-dev.com Fluorescent dyes like 5(6)-carboxyfluorescein (often abbreviated as FAM) can be incorporated into these conjugates for imaging and tracking purposes. nih.gov For instance, a dual-Förster resonance energy transfer (FRET) based prodrug was developed where FAM and a drug were conjugated to a peptide scaffold containing a targeting moiety. nih.gov

Nucleic Acid Labeling and Functionalization

The labeling of nucleic acids, such as DNA and RNA, with fluorescent dyes is crucial for a variety of molecular biology techniques, including hybridization assays, DNA sequencing, and in vivo imaging. biosearchtech.comneb.comsigmaaldrich.com

One common method for labeling oligonucleotides is through post-synthetic modification. biosearchtech.comsantiago-lab.com This involves synthesizing an oligonucleotide with a reactive functional group, such as a primary amine, which can then be coupled to an amine-reactive dye like 5,6-carboxyfluorescein NHS ester. microsynth.com Amine modifiers can be introduced at the 5'-end, 3'-end, or internally within the oligonucleotide sequence. microsynth.com

Alternatively, fluorescently labeled nucleotides can be directly incorporated into nucleic acids during enzymatic synthesis, such as in PCR or nick translation. neb.comjenabioscience.com For example, Fluorescein-12-dUTP can be used as a substitute for dTTP, resulting in a fluorescently labeled DNA probe. jenabioscience.com

Chemical labeling methods also exist that allow for the direct covalent attachment of fluorescent labels to any nucleic acid. bioscience.co.uk These methods often utilize reagents composed of a label, a linker that interacts with the nucleic acid, and a reactive group that forms a covalent bond with heteroatoms in the nucleic acid. bioscience.co.uk Modifications to the phosphodiester backbone, such as phosphorothioate (B77711) linkages, can also be introduced to increase the stability of oligonucleotides against nuclease degradation. microsynth.commdpi.com

ModificationPositionPurpose
Amino Group 5'-end, 3'-end, InternalAttachment of fluorescent dyes or for solid surface immobilization. microsynth.com
Phosphate Group 5'-end, 3'-endSubstrate for DNA ligase (5'-phosphate); inhibition of exonuclease degradation and polymerase extension (3'-phosphate). microsynth.com
Phosphorothioate Bond InternalResistance to nuclease degradation. microsynth.com
Thiol Group 5'-end, 3'-endCoupling to small molecules, peptides, or surfaces. microsynth.com
Azide Group 5'-end, 3'-end, InternalAttachment of alkyne-modified groups via click chemistry. microsynth.com

Purification and Characterization Techniques for Synthesized this compound Derivatives

The successful synthesis of this compound derivatives necessitates rigorous purification to isolate the target molecules from unreacted starting materials, regioisomers, and other byproducts. Following purification, comprehensive characterization is essential to confirm the chemical structure, purity, and functionality of the derivatives. A variety of chromatographic and spectroscopic techniques are employed for these purposes.

Purification methodologies for fluorescein derivatives, including those of this compound, primarily exploit differences in polarity, charge, and size. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical assessment of purity and preparative-scale purification. tamu.edu Specifically, reverse-phase HPLC is often used to separate isomeric mixtures. tamu.edu Column chromatography is another widely used method. mdpi.comgoogle.com Silica (B1680970) gel is a common stationary phase for purifying fluorescein derivatives, separating compounds based on their polarity. mdpi.comgoogle.comrsc.org For charged derivatives, ion-exchange chromatography is an effective technique, separating molecules based on their net charge at a specific pH. nih.gov Other methods like fractional crystallization have also been proven effective for separating regioisomers of carboxyfluorescein. tamu.edu

Table 1: Purification Techniques for this compound Derivatives

Purification TechniquePrinciple of SeparationTypical Application
High-Performance Liquid Chromatography (HPLC) Partitioning between a stationary phase (e.g., C18) and a mobile phase.Separation of regioisomers tamu.edu; Purity assessment. rsc.org
Column Chromatography Adsorption/partitioning on a solid stationary phase (e.g., silica gel). mdpi.comgoogle.comGeneral purification from reaction mixtures. mdpi.comrsc.org
Ion-Exchange Chromatography Reversible binding to a charged stationary phase. nih.govPurification of charged derivatives. nih.gov
Fractional Crystallization Differences in solubility in a specific solvent system.Separation of large quantities of regioisomers. tamu.edu
Re-precipitation Dissolving the crude product and precipitating it by adding a non-solvent.Removal of highly soluble or insoluble impurities. google.com

Once purified, the derivatives undergo extensive characterization to verify their identity and purity. Spectroscopic techniques are fundamental to this process. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the position of substituents on the fluorescein core. Mass Spectrometry (MS) is used to determine the molecular weight of the derivative, confirming the successful incorporation of new functional groups. rsc.org

The inherent fluorescence of the core structure makes UV-Visible absorption and fluorescence spectroscopy essential characterization tools. These techniques provide information on the electronic properties of the molecule, including the maximum absorption (λ_abs) and emission (λ_em) wavelengths, and the fluorescence quantum yield. acs.org These photophysical properties are critical for the application of these derivatives as fluorescent probes. scispace.comnih.gov Fluorescence microscopy can also be employed to visualize the interaction and accumulation of these dyes within biological structures like cells. mdpi.com

Table 2: Characterization Techniques for this compound Derivatives

Characterization TechniqueInformation ObtainedResearch Findings
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed molecular structure, connectivity of atoms.1H NMR is used to confirm the structure of synthesized fluorescein derivatives. tamu.eduniph.go.jp
Mass Spectrometry (MS) Molecular weight and elemental composition.ESI-MS is used to confirm the mass-to-charge ratio of newly synthesized derivatives. rsc.org
UV-Visible Absorption Spectroscopy Wavelengths of maximum light absorption (λ_abs).Determines the optimal excitation wavelength for fluorescence. acs.org
Fluorescence Spectroscopy Wavelengths of maximum fluorescence emission (λ_em), fluorescence intensity, and quantum yield.Characterizes the key performance metrics for fluorescent probes; pH sensitivity can be assessed. acs.orgscispace.com
High-Performance Liquid Chromatography (HPLC) Purity and presence of isomers or impurities.Used to confirm the regioisomeric purity of separated 5- and 6-carboxyfluorescein. tamu.edu
Fluorescence Microscopy Localization and behavior in biological samples.Visualizes the accumulation of fluorescent derivatives in bacterial cells. mdpi.com

Spectroscopic and Photophysical Characterization in Research Contexts

Comprehensive Analysis of Absorption and Emission Spectra of 5,6-Dicarboxyfluorescein and its Conjugates

The absorption and emission spectra of this compound are key to its application as a fluorescent marker. iitk.ac.in As a derivative of fluorescein (B123965), its fluorescence is determined by the xanthene moiety. 5,6-DCF typically exhibits two maximum absorbance wavelengths. In a 0.1 M Tris buffer at pH 8.0, the excitation wavelength (λex) is 492 nm, and the emission wavelength (λem) is 517 nm.

The spectral properties of 5,6-DCF can be significantly influenced by conjugation to other molecules, such as proteins. muni.cz For instance, when conjugated to bovine serum albumin (BSA), both the absorption and emission spectra can shift. muni.cz These shifts are dependent on the specific nature of the conjugate and the environmental conditions.

A defining characteristic of 5,6-DCF is the pH dependence of its spectra. researchgate.net The fluorescence emission intensity, typically measured around 515-517 nm, increases as the pH rises from the acidic to the physiological range (pH 6.0-7.4). This is due to the protonation and deprotonation of the molecule's carboxylic acid groups. scbt.com The absorption spectrum also shows pH-dependent changes, which allows for ratiometric measurements of pH. medchemexpress.comnih.gov For example, the related compound BCECF, which is a dicarboxyfluorescein derivative, is excited at two different wavelengths (e.g., 490 nm and 440 nm) to determine pH from the ratio of the fluorescence intensities at the emission maximum (around 535 nm). medchemexpress.comnih.gov

The following table summarizes the typical spectral properties of this compound under specific conditions:

PropertyWavelength (nm)ConditionReference
Excitation Maximum (λex)4920.1 M Tris, pH 8.0
Emission Maximum (λem)5170.1 M Tris, pH 8.0
pH-sensitive Excitation490 / 440Physiological pH range medchemexpress.comnih.gov
pH-sensitive Emission535Physiological pH range medchemexpress.com

Investigation of Fluorescence Quantum Yield and Extinction Coefficient

The fluorescence quantum yield (Φ) and molar extinction coefficient (ε) are critical parameters that define the brightness of a fluorescent probe. For this compound (referred to as DCF in a study), the quantum yield has been reported to be 0.88, with a molar extinction coefficient of 75,000 M⁻¹cm⁻¹ at 504 nm. nih.gov

Conjugation of 5,6-DCF to other molecules can alter these photophysical properties. For example, a nitrilotriacetic acid (NTA) conjugate of a dichlorinated derivative of carboxyfluorescein (NTA-DCF) showed a slightly lower quantum yield of 0.78 and a higher extinction coefficient of 86,000 M⁻¹cm⁻¹ at 504 nm. nih.gov Interestingly, upon binding to Ni²⁺, the quantum yield of the NTA-DCF conjugate remained high at 0.72, which is a desirable characteristic for a fluorescent label. nih.gov

The table below provides a comparison of the quantum yield and extinction coefficient for 5,6-DCF and a representative conjugate:

CompoundMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)ConditionReference
This compound (DCF)75,000 at 504 nm0.88Not specified nih.gov
NTA-DCF86,000 at 504 nm0.78Not specified nih.gov
Ni²⁺-NTA-DCFNot specified0.72Bound to Ni²⁺ nih.gov

Photostability and Photobleaching Kinetics Studies

Photostability, or the resistance of a fluorophore to photodegradation upon exposure to light, is a crucial factor for applications involving prolonged or intense illumination, such as fluorescence microscopy. While specific quantitative photobleaching kinetics for this compound are not extensively detailed in the provided search results, the general class of fluorescein dyes is known to be susceptible to photobleaching.

Studies on conjugates of related dyes like 5(6)-carboxyfluorescein (B613776) (CF) have investigated photostability. muni.cz One study evaluated short-term photostability by continuously recording emission spectra for 3 hours. muni.cz Such experiments are essential to determine the usable lifespan of the probe under specific experimental conditions. It is generally recommended to protect solutions of fluorescein derivatives from light to minimize degradation. biotium.com

Factors that can influence photostability include the chemical environment, the intensity of the excitation light, and the presence of oxidizing or reducing agents. The conjugation of 5,6-DCF to macromolecules can sometimes enhance its photostability, although this is highly dependent on the nature of the conjugate and the local environment.

Fluorescence Lifetime Measurements and Decay Analysis

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is often sensitive to the fluorophore's local environment and can provide information beyond that available from steady-state fluorescence intensity measurements.

Fluorescence decay analysis, which measures the change in fluorescence intensity over time after a pulse of excitation light, can reveal the presence of different excited-state populations or interactions with the environment. The decay of 5,6-DCF fluorescence is often analyzed using multi-exponential models, particularly when it is conjugated to other molecules or in complex biological systems. This can indicate different conformations or binding states of the fluorophore.

Environmental Sensitivity of this compound Fluorescence

The fluorescence of this compound is highly sensitive to its local environment, a property that is both a challenge and an opportunity in its application as a probe. Key environmental factors include pH, solvent polarity, and viscosity.

The pH sensitivity of 5,6-DCF is one of its most well-documented and utilized properties. abcam.com The presence of multiple carboxylic acid groups allows for protonation and deprotonation events that significantly alter the molecule's electronic structure and, consequently, its fluorescence. scbt.com As the pH of the solution increases, the carboxyl groups deprotonate, leading to a substantial increase in fluorescence intensity. This makes 5,6-DCF and its derivatives, like BCECF, excellent fluorescent indicators for measuring pH within the physiological range of approximately 6.0 to 8.0. medchemexpress.com

The protonation state affects not only the emission intensity but also the absorption spectrum. researchgate.net This allows for ratiometric pH measurements, where the ratio of fluorescence intensity at a single emission wavelength is measured following excitation at two different wavelengths (one pH-sensitive and one pH-insensitive or less sensitive). nih.gov This ratiometric approach provides a more robust measurement that is less susceptible to variations in probe concentration, photobleaching, and instrument settings. The pKa of the related probe BCECF is approximately 6.97, making it highly sensitive to pH changes near neutral pH. biotium.com

The protonation of the benzoic acid group in fluorescein derivatives is known to have a notable effect on their spectral properties. mit.edu This protonation can influence the equilibrium between different structural forms of the dye, such as the fluorescent quinonoid and non-fluorescent lactone forms.

The photophysical properties of this compound are also influenced by the polarity and viscosity of the surrounding solvent.

Solvent Polarity: Changes in solvent polarity can affect the energy levels of the ground and excited states of the fluorophore, leading to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. nih.gov For fluorescein and its derivatives, both specific interactions like hydrogen bonding and non-specific interactions related to solvent polarity play a role. nih.gov Generally, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum. researchgate.netjmchemsci.com The fluorescence intensity can also be affected, often decreasing as solvent polarity increases due to the potential for non-radiative decay pathways. researchgate.net

Viscosity: The fluorescence of certain dyes, known as "molecular rotors," is highly sensitive to the viscosity of their environment. nih.gov While 5,6-DCF is not a classic molecular rotor, its fluorescence can still be influenced by viscosity. In highly viscous environments, the non-radiative decay processes that involve molecular motion can be restricted, leading to an increase in fluorescence quantum yield and lifetime. nih.gov This effect has been observed in various fluorescent probes where increased viscosity leads to enhanced fluorescence intensity. researchgate.net The relationship between fluorescence and viscosity can sometimes be complex and may also be coupled with temperature effects. nih.govmyu-group.co.jp

Advanced Bioimaging and Microscopy Applications of 5,6 Dicarboxyfluorescein

General Principles of 5,6-Dicarboxyfluorescein as a Fluorescent Probe in Biological Systems

This compound (5,6-CF) is a derivative of the highly fluorescent molecule fluorescein (B123965). nih.gov Its utility as a fluorescent probe in biological systems stems from several key principles. Primarily, it possesses intrinsic fluorescence, emitting light upon excitation at a specific wavelength. nih.govresearchgate.net This property allows for the visualization of biological structures and processes when the molecule is introduced into a system. nih.gov

A crucial aspect of 5,6-CF's function is its reactivity, which allows it to be chemically linked to other molecules. The succinimidyl ester (SE) form of 5,6-CF, known as 5,6-Carboxyfluorescein (B556484) succinimidyl ester (5,6-FAM SE), is particularly important. biotium.comabpbio.com This amine-reactive derivative readily forms stable covalent bonds with primary and secondary aliphatic amines on proteins and other biomolecules. biotium.comabcam.commybiosource.com This conjugation capability enables the specific labeling of target structures within cells and tissues. abpbio.comabcam.com

Furthermore, the fluorescence of 5,6-CF is sensitive to its local environment, most notably pH. researchgate.netabcam.com Changes in the surrounding pH can alter the fluorescence intensity of the dye. researchgate.netnih.gov This property allows 5,6-CF and its derivatives to be used as pH sensors, providing information about the acidity or alkalinity of cellular compartments. abcam.comnih.gov The general mechanism involves the modulation of the fluorophore's electronic properties by the surrounding environment, leading to changes in fluorescence output. nih.gov This can be based on mechanisms like Photoinduced Electron Transfer (PeT), where the interaction with the target molecule or ion alters the electron transfer processes within the dye, thereby switching the fluorescence "on" or "off". nih.gov

Application in Fluorescence Microscopy Techniques

The unique photophysical properties of this compound make it a valuable tool in various fluorescence microscopy techniques, enabling researchers to visualize and study a wide range of biological phenomena.

Wide-field Fluorescence Imaging

In wide-field fluorescence microscopy, the entire specimen is illuminated with excitation light, and the resulting fluorescence is captured to form an image. leica-microsystems.comlicorbio.comuk.com this compound and its conjugates are well-suited for this technique due to their bright fluorescence. licorbio.com This method is particularly useful for quickly observing large areas of a sample and is commonly employed in applications like protein localization and imaging of cellular dynamics. licorbio.comuk.com While it can be limited by background fluorescence in thick samples, its affordability and ability to capture images with high temporal resolution make it an essential technique in cell and molecular biology. licorbio.com

Confocal Laser Scanning Microscopy (CLSM)

Confocal Laser Scanning Microscopy (CLSM) offers improved image resolution and contrast compared to wide-field microscopy by using a focused laser beam to scan the sample and a pinhole to reject out-of-focus light. nih.govwur.nlfsu.edu This technique allows for the creation of high-resolution, three-dimensional images of biological specimens. nih.govwur.nl this compound is frequently used in CLSM due to its bright and photostable fluorescence, which is essential for withstanding the intense laser illumination. nih.gov The development of advanced CLSM systems, including those with spectral detectors, allows for the simultaneous imaging of multiple fluorophores, including 5,6-CF, and the separation of their signals. wur.nlupsc.se

Super-Resolution Microscopy (e.g., STORM, PALM, STED) utilizing this compound

Super-resolution microscopy techniques overcome the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. nih.govibidi.com These methods include Stimulated Emission Depletion (STED) microscopy, and single-molecule localization techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM). nih.govthermofisher.com

STED microscopy achieves super-resolution by using two lasers: one to excite the fluorophores and a second, donut-shaped beam to de-excite fluorophores at the periphery of the focal spot, effectively narrowing the area of fluorescence emission. thermofisher.comtechnologynetworks.com

PALM and STORM rely on the sequential activation and localization of individual photoswitchable fluorescent molecules. nih.govabberior.rocks By imaging only a sparse subset of fluorophores at a time, their positions can be determined with high precision, and a super-resolved image is reconstructed from these localizations. nih.govtechnologynetworks.com While PALM typically uses photoactivatable fluorescent proteins, STORM often employs organic dyes. abberior.rocks The photophysical properties of the fluorescent probes are critical for the success of these techniques. nih.gov

Two-Photon Excitation Microscopy

Two-photon excitation microscopy (TPEM) is a powerful technique for imaging deep within scattering biological tissues. wikipedia.orgnih.gov It utilizes the simultaneous absorption of two lower-energy (typically near-infrared) photons to excite a fluorophore. wikipedia.orgibidi.com This process offers several advantages, including increased penetration depth, reduced phototoxicity, and confinement of fluorescence excitation to the focal volume, which provides intrinsic optical sectioning. nih.govthermofisher.com this compound and other common fluorophores can be excited via two-photon absorption, although their two-photon absorption spectra may differ from their one-photon spectra. mit.edu TPEM is particularly valuable for in vivo imaging of dynamic processes in thick specimens like tissues and even whole organisms. nih.govibidi.com

Fluorescence Lifetime Imaging Microscopy (FLIM) Applications

Fluorescence Lifetime Imaging Microscopy (FLIM) is an advanced imaging technique that provides information about the local environment of a fluorophore by measuring its fluorescence lifetime—the average time it spends in the excited state before returning to the ground state. leica-microsystems.comsemi.ac.cn This lifetime is a characteristic property of a fluorophore and can be influenced by factors such as ion concentration, pH, and molecular binding. leica-microsystems.comleica-microsystems.com

This compound and its derivatives are utilized in FLIM applications as environmentally sensitive probes. leica-microsystems.com For instance, changes in intracellular pH can be monitored by observing changes in the fluorescence lifetime of 5,6-CF. leica-microsystems.com FLIM offers distinct advantages over simple intensity-based measurements because the fluorescence lifetime is independent of the probe concentration and excitation intensity, making it a more robust and quantitative method. semi.ac.cnleica-microsystems.com

FLIM is often combined with other microscopy techniques, such as confocal and two-photon microscopy, to provide multidimensional data. picoquant.com A particularly powerful application of FLIM is in conjunction with Förster Resonance Energy Transfer (FRET), a mechanism that can be used to study molecular interactions. leica-microsystems.comnih.gov The fluorescence lifetime of a donor fluorophore, such as a 5,6-CF derivative, decreases when it undergoes FRET with an acceptor molecule, providing a sensitive measure of their proximity. nih.gov

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (Ex)~495 nm abpbio.com
Emission Maximum (Em)~520 nm abpbio.com
Molecular Weight376.32 g/mol abcam.com
Purity>95% abcam.com

Principles of FLIM for Molecular Environment Probing

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful imaging technique that provides contrast based on the fluorescence lifetime of a fluorophore at each point in an image. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. abcam.compicoquant.comuq.edu.au This lifetime is an intrinsic property of a fluorophore and is highly sensitive to its immediate molecular environment, but independent of the fluorophore's concentration. abcam.comnih.gov Factors such as pH, ion concentration, viscosity, and molecular binding can alter the fluorescence lifetime, making FLIM an exceptional tool for probing the microenvironment within living cells. abcam.compicoquant.com

The compound this compound (5,6-CF) is a pH-sensitive fluorescent indicator. nih.govabcam.com Its fluorescence emission intensity is known to increase with pH in the physiological range of 6.0 to 7.4. nih.gov This pH dependency also extends to its fluorescence lifetime. Studies have shown that the fluorescence lifetime of fluorescein derivatives shortens as the pH of the environment increases. mdpi.com For instance, in one study, the average autofluorescence lifetime of a related compound, FAD, in HeLa cells decreased from 1.11 ns at a pH of 5.0 to 0.78 ns at a pH of 9.0. mdpi.com This principle allows this compound to be used as a probe to map intracellular pH gradients within different cellular compartments using FLIM, without the need for the complex ratiometric imaging required by some other pH-sensitive dyes. nih.gov A study conducted in vivo on mice with lymphoid leukaemia demonstrated that the ratio of fluorescence intensities of 5,6-CF at two different excitation wavelengths (490 nm and 465 nm) correlated with tissue pH, distinguishing tumor tissue from normal tissue. nih.gov This highlights the probe's utility in sensing the physiological environment.

The following table summarizes the relationship between environmental factors and the fluorescence lifetime of fluorescein-based probes.

Environmental ParameterEffect on Fluorescence LifetimeResearch Finding
pH Lifetime decreases as pH increases.The fluorescence emission of 5,6-CF increases with pH from 6.0 to 7.4. nih.gov The average fluorescence lifetime of related endogenous fluorophores has been shown to decrease with increasing intracellular pH. mdpi.com
Ion Concentration Can quench fluorescence, shortening the lifetime.The fluorescence of various dyes can be sensitive to ions like Ca2+. picoquant.com
Binding to Proteins Can lead to an increase or decrease in lifetime depending on the interaction.The fluorescence lifetime of fluorophores can change upon binding to proteins. mdpi.com

FLIM-FRET (Förster Resonance Energy Transfer) Studies with this compound Donors

FLIM is a particularly robust method for measuring Förster Resonance Energy Transfer (FRET), a phenomenon where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule. nih.govnih.govleica-microsystems.com This energy transfer only occurs when the donor and acceptor are in very close proximity (typically 1-10 nanometers). nih.govleica-microsystems.com The key advantage of using FLIM for FRET (FLIM-FRET) is that it measures the quenching of the donor's fluorescence lifetime, which is a direct consequence of the energy transfer. nih.govnih.gov This measurement is independent of probe concentration and excitation intensity, overcoming significant limitations of intensity-based FRET measurements. nih.govfrontiersin.org

In a FLIM-FRET experiment, if the donor and acceptor molecules are interacting, the donor's fluorescence lifetime will be shorter than its lifetime in the absence of the acceptor. leica-microsystems.com By measuring the spatial distribution of the donor's lifetime, a map of protein-protein interactions within a cell can be generated. nih.govnih.gov

Fluorescein derivatives, including this compound, are commonly used as donor fluorophores in FRET studies due to their favorable spectral properties, including a high quantum yield. thermofisher.com They are often paired with acceptor fluorophores like rhodamine or cyanine (B1664457) dyes. nih.gov A critical requirement for a FRET pair is the overlap between the emission spectrum of the donor and the excitation spectrum of the acceptor. leica-microsystems.comfrontiersin.org

While specific FLIM-FRET studies explicitly detailing the use of this compound as a donor are not widespread in the reviewed literature, the principles are well-established with closely related fluorescein compounds. For example, a study using fluorescein as a donor and rhodamine as an acceptor on adjacent DNA strands demonstrated efficient FRET, highlighting the suitability of this pairing for studying molecular proximity. nih.gov Given its spectral characteristics, this compound can be effectively paired with acceptors like tetramethylrhodamine (B1193902) (TMR) or cyanine dyes such as Cy3.

The table below provides examples of potential FRET pairs involving fluorescein derivatives as the donor.

Donor FluorophorePotential Acceptor FluorophoreFörster Radius (R₀) in ÅReference
FluoresceinTetramethylrhodamine55 thermofisher.com
FluoresceinFluorescein44 thermofisher.com
FluoresceinQSY 7 and QSY 9 dyes61 thermofisher.com
IAEDANSFluorescein46 thermofisher.com
BODIPY FLBODIPY FL57 thermofisher.com

Real-time FLIM Imaging Methodologies

The ability to perform FLIM in real-time is crucial for studying dynamic cellular processes. uci.edusemanticscholar.org Traditional FLIM methods, such as time-correlated single-photon counting (TCSPC), have historically been slow, limiting their application to static or slow-moving samples. semanticscholar.org However, recent advancements in detector technology and computational analysis have enabled the development of high-speed and real-time FLIM systems. uci.edusemanticscholar.orgelifesciences.org

These methodologies allow for the observation of rapid changes in fluorescence lifetime, providing insights into dynamic events such as protein interactions, conformational changes, and fluctuations in the cellular microenvironment. semanticscholar.orgnih.gov For example, real-time FLIM can be used to monitor the progression of cells through the cell cycle or to track the rapid transit of molecules between cellular organelles. nih.govnih.gov

The application of this compound and its derivatives in real-time FLIM is highly valuable due to its sensitivity to dynamic physiological changes, such as pH fluctuations. nih.gov The development of open-source software for real-time FLIM analysis further enhances the accessibility and utility of these techniques, allowing for on-the-fly assessment of data quality and early identification of biological signatures. semanticscholar.org This is particularly beneficial when imaging sensitive live biological samples, as it can minimize phototoxicity and photobleaching by reducing acquisition times. semanticscholar.org The combination of a responsive probe like this compound with real-time FLIM opens up possibilities for visualizing and quantifying dynamic cellular events with high spatiotemporal resolution. nih.govuci.edu

Cellular and Subcellular Imaging Studies

Live-Cell and Fixed-Cell Labeling Methodologies

This compound is frequently utilized for cellular labeling in its diacetate succinimidyl ester form, commonly known as 5-(and-6)-carboxyfluorescein diacetate, succinimidyl ester (CFDA-SE or CFSE). nih.govnih.gov This cell-permeable derivative is initially non-fluorescent. nih.govbiotium.com Once inside a live cell, intracellular esterases cleave the acetate (B1210297) groups, converting the molecule into the highly fluorescent and membrane-impermeable this compound. nih.gov The succinimidyl ester group then reacts with primary amines on intracellular proteins, forming stable covalent bonds. nih.gov This process ensures that the fluorescent label is well-retained within the cell for extended periods, even through multiple cell divisions, and is not transferred to adjacent cells. nih.govnih.gov

This labeling methodology is applicable to both live and fixed cells. For live cells, the enzymatic conversion is a key step. The labeling is generally non-toxic and has minimal impact on cell proliferation or biology. nih.gov In fixed cells, the staining pattern can be preserved after fixation with agents like formaldehyde, although fixation with solvents such as methanol (B129727) may extract lipids and lead to poor staining if membrane integrity is the focus. biotium.commybiosource.com Research has shown that CFSE remains stably detectable in cells that have undergone apoptosis or necrosis, making it a useful tool for tracing both viable and dying cells in mixed populations. nih.gov

The table below outlines typical protocols for labeling both adherent and suspension cells with CFDA-SE.

Cell TypeLabeling ProtocolIncubationWorking ConcentrationReference
Adherent Cells Grow cells on coverslips. Replace medium with prewarmed (37°C) CFDA-SE working solution.15 min at 37°C0.5–25 µM nih.gov
Suspension Cells Resuspend cells in 0.1% BSA/PBS at 1 × 10⁶ cells/mL. Add CFDA-SE stock solution.Varies with protocol~10 µM nih.gov
Fixed Cells Fix cells with formaldehyde. Wash with PBS. Permeabilize with a detergent like Triton™ X-100 if needed for subsequent antibody staining.Varies with protocolVaries with protocol mybiosource.com

Investigating Plasma Membrane Dynamics with this compound Probes

The plasma membrane is a dynamic structure central to numerous cellular functions, and fluorescent probes are invaluable for studying its properties and behavior in real-time. nih.govuq.edu.aursc.org Probes designed for plasma membrane imaging often incorporate a lipophilic moiety that anchors the fluorophore to the lipid bilayer, and a fluorescent reporter group. uq.edu.aumdpi.com

6-Carboxyfluorescein (a structural isomer of this compound) has been successfully used as the fluorophore in the design of novel plasma membrane probes. nih.gov In one study, stearic acid was used as a lipophilic tail to anchor 6-carboxyfluorescein to the membrane. nih.gov By systematically varying the charge and hydrophobicity of the probe, researchers developed probes that exhibited bright and stable plasma membrane labeling. nih.gov Probes carrying a net positive charge showed particularly robust retention, likely due to favorable electrostatic interactions with the negatively charged outer leaflet of the plasma membrane. nih.gov

These types of probes allow for the visualization of morphological changes in the plasma membrane during processes like endocytosis and apoptosis. uq.edu.au The fluorescence intensity and distribution of the this compound-based probe can report on the integrity and organization of the membrane. nih.gov For example, fluorescence photobleaching techniques using carboxyfluorescein have been employed to demonstrate the dynamic continuity of membrane compartments between adjacent plant cells. nih.gov Furthermore, the sensitivity of this compound to its environment, such as changes in membrane potential, can be harnessed to create functional membrane probes. thermofisher.compolimi.it

Analysis of Cellular Uptake Mechanisms of this compound Conjugates

Understanding how molecules and nanoparticles enter cells is fundamental for developing drug delivery systems and therapeutic agents. This compound and its derivatives are widely used to label molecules of interest to track their cellular uptake and intracellular trafficking. nih.govacs.orgresearchgate.net The primary mechanisms of cellular entry for larger molecules and conjugates are forms of endocytosis, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govnih.gov

The specific pathway utilized often depends on the properties of the conjugated molecule, such as its size, charge, and the presence of specific ligands. polimi.itnih.gov For instance, a study investigating the uptake of platelet-derived extracellular vesicles (PEVs) used 5-(and-6)-carboxyfluorescein diacetate, succinimidyl ester (CFDA-SE) to label the vesicles. researchgate.net By using pharmacological inhibitors of specific endocytic pathways, they determined that the uptake of these PEVs was significantly inhibited by chlorpromazine, a known inhibitor of clathrin-mediated endocytosis. researchgate.net This indicates that the PEVs primarily enter cells through this pathway.

In another study, a "molecular umbrella" constructed from cholic acid and spermine (B22157) was conjugated to 5-carboxyfluorescein (B1664652) to study its cellular entry. acs.org The results showed that the uptake was dependent on concentration and time, and was inhibited at low temperatures (4°C), which is characteristic of an energy-dependent endocytic process. acs.org Further experiments with inhibitors suggested that multiple pathways, including clathrin-mediated and caveolae/lipid-raft-dependent endocytosis, were involved in the internalization of this conjugate. acs.org

The table below summarizes common endocytic pathways and inhibitors used to study the uptake of fluorescently labeled conjugates.

Endocytosis PathwayKey FeaturesCommon Inhibitor(s)Reference
Clathrin-mediated Formation of clathrin-coated pits, involves dynamin.Chlorpromazine, Pitstop 2 nih.govresearchgate.net
Caveolae-mediated Flask-shaped invaginations rich in caveolin and cholesterol.Genistein, Filipin, Methyl-β-cyclodextrin nih.govnih.gov
Macropinocytosis Large-scale, actin-driven engulfment of extracellular fluid.Cytochalasin D, Wortmannin, Amiloride nih.govnih.gov

Intracellular Localization and Trafficking Pathways of Labeled Biomolecules

The visualization of a biomolecule's journey into and within a cell is fundamental to understanding its function. This compound (5,6-DCF) and its derivatives have become instrumental fluorescent tools for elucidating the subcellular location and transport routes of various biomolecules. These compounds can be used either as tracers for fluid-phase uptake or, more commonly, as covalent labels attached to specific molecules of interest, such as proteins and peptides. lubio.ch The primary advantage of using fluorescein-based dyes is their high absorptivity, strong fluorescence quantum yields, and an excitation maximum that aligns well with the common 488 nm laser line used in fluorescence microscopy and flow cytometry. lubio.ch

The method of introducing the dye into the cell dictates its application. The base molecule, 5,6-Carboxyfluorescein, is membrane-impermeant and can be used as a polar tracer to study fluid-phase endocytosis, a process where the cell internalizes extracellular fluid and its solutes within vesicles. interchim.frbiotium.comthermofisher.com

For tracking specific proteins or peptides, reactive derivatives are employed. A prominent example is 5-(and-6)-carboxyfluorescein diacetate, succinimidyl ester (CFDA-SE or CFSE). biotium.comnih.gov This cell-permeable version of the dye can passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, activating the molecule. biotium.comcaymanchem.com The now-exposed succinimidyl ester group is amine-reactive and proceeds to form stable, covalent bonds with primary amine groups found on intracellular proteins. biotium.comnih.govfishersci.no This process effectively traps the fluorescent label inside the cell, allowing for long-term tracking of the labeled protein population. biotium.com

Research utilizing these labeling strategies has provided detailed insights into the pathways biomolecules take after entering a cell. The internalization route for labeled peptides is frequently identified as endocytosis, an energy-dependent process involving membrane binding and the formation of endosomal vesicles. nih.govnih.gov Studies have successfully used 5,6-DCF labeled biomolecules to observe their distribution and trafficking through various cellular compartments.

Detailed Research Findings

Investigations using 5,6-DCF and its derivatives have successfully mapped the localization and movement of labeled biomolecules in diverse biological systems. These studies highlight the dye's utility in tracking molecules from the cell surface to their ultimate intracellular destinations.

Vesicular Localization: In a study assessing the utility of CFSE as a cellular tracking label, human intervertebral disc cells were labeled with the fluorochrome. nih.gov Using fluorescence microscopy, the label was observed in discrete vesicles within the cells, and at the ultrastructural level, electron-dense vesicles were seen, confirming the compartmentalization of the label. nih.gov

Tumor Cell Penetration: A tumor-homing peptide labeled with 5/6-Carboxyfluorescein was shown to be efficiently incorporated into pancreatic ductal adenocarcinoma cells within tumor tissue in a mouse model. nih.gov The labeled peptide covered nearly the entire tumor nest, and its mode of entry was determined to be an energy-dependent endocytosis process. nih.gov This demonstrates the ability of the label to track a targeted peptide from the extracellular space to the cell interior in a complex tissue environment. nih.gov

Symplastic Transport in Plants: The trafficking of photoassimilates in plants has been visualized using 6(5)-Carboxyfluorescein. nih.gov Its diacetate form was applied to the leaves of Medicago truncatula. After 12 hours, the fluorescent tracer was observed in the vascular system of the roots and had moved into root nodules. nih.gov Specifically, the dye was present in the vascular bundles, the vascular endodermis, and the first layer of nodule parenchyma cells, clearly delineating a symplastic transport pathway from the leaves to specific cell layers within the root nodules. nih.gov

These examples underscore the power of this compound-based labeling for studying the dynamic processes of biomolecule trafficking and localization in various cell types and even whole organisms.

Interactive Data Table: Research on Intracellular Trafficking using this compound Derivatives

Labeled Biomolecule/TracerCell/Tissue TypeObserved LocalizationTrafficking Pathway Investigated
5-(and-6)-carboxyfluorescein diacetate succinimidyl ester (CFSE)Human Intervertebral Disc CellsCytoplasm, discrete vesicles nih.govGeneral intracellular labeling and retention nih.gov
5/6-Carboxyfluorescein-labeled tumor-homing peptidePancreatic Ductal Adenocarcinoma (in vivo)Broad incorporation into tumor cells within tumor nests nih.govEndocytosis nih.gov
6(5)-Carboxyfluorescein diacetateMedicago truncatula (plant)Vascular bundles, vascular endodermis, and parenchyma cells of root nodules nih.govPhloem-mediated symplastic transport nih.gov
This compoundCytoplasmic pH studiesCytoplasm researchgate.netNot applicable (used as stationary indicator) researchgate.net

Applications in Biochemical and Molecular Assays

Protein Labeling and Tracking in Research

The ability to covalently attach 5,6-dicarboxyfluorescein to proteins allows researchers to track their location, concentration, and interactions within complex biological systems.

Site-Specific Protein Labeling Methodologies

The most prevalent method for labeling proteins with this compound involves N-hydroxysuccinimide (NHS) ester-mediated derivatization. nih.gov This chemical method targets primary amine groups found on proteins, primarily the ε-amine of lysine (B10760008) residues and the N-terminal α-amine. nih.govbiotium.com

The process utilizes an activated form of the dye, 5,6-Carboxyfluorescein (B556484) N-hydroxysuccinimide ester (5(6)-FAM, SE), which is an amine-reactive reagent. biotium.commedchemexpress.com The NHS ester group reacts with a primary amine under mild alkaline conditions (typically pH 8-9.5) to form a stable, covalent amide bond, effectively tethering the fluorescein (B123965) molecule to the protein. nih.govbiotium.com This method allows for the conjugation of various fluorescent probes, biotin, and cross-linkers to primary amines on a biomolecule. nih.gov

While this technique is robust and widely used, it is a chemical labeling method that targets available primary amines and may not be strictly "site-specific" in the same manner as genetic encoding techniques, which can incorporate probes at a single, predetermined site. thermofisher.com More advanced strategies for achieving high site-specificity include the genetic incorporation of unnatural amino acids with bioorthogonal functional groups or the use of enzyme-mediated ligation with tags like SNAP-tags or Sortase tags. nih.govrsc.org However, the NHS ester chemistry remains a primary and accessible method for general protein labeling with this compound. nih.gov

Interactive Table: Key Features of 5,6-Carboxyfluorescein NHS Ester Labeling

FeatureDescriptionReference(s)
Target Group Primary amines (N-terminus, lysine side chains) biotium.com, nih.gov
Reagent 5,6-Carboxyfluorescein N-hydroxysuccinimide ester (5(6)-FAM, SE) medchemexpress.com, biotium.com
Reaction pH Typically 8.0 - 9.5 biotium.com
Bond Formed Stable amide linkage biotium.com
Primary Use Covalent labeling of proteins, antibodies, and other biomolecules fishersci.no, empbiotech.com

Studies of Protein-Protein Interactions using this compound Probes

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying protein-protein interactions (PPIs) in real-time. assaygenie.com FRET is a non-radiative energy transfer process that occurs between two fluorophores—a donor and an acceptor—when they are in close proximity (typically 1-10 nm). assaygenie.commdpi.com This distance-dependent phenomenon makes FRET an effective "spectroscopic ruler" for monitoring molecular interactions. assaygenie.com

In a typical FRET-based PPI assay, two potentially interacting proteins are labeled with a donor and an acceptor fluorophore, respectively. assaygenie.com 5,6-Carboxyfluorescein (FAM) is an excellent donor fluorophore due to its spectral properties and high quantum yield. empbiotech.com It is often paired with an acceptor dye such as TAMRA (carboxytetramethylrhodamine). biotium.com If the two proteins interact, bringing the FAM donor and the acceptor dye into close proximity, energy transfer occurs. univr.it This is detected as a decrease in the donor's fluorescence emission and an increase in the acceptor's sensitized emission. researchgate.netnih.gov The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the dyes, making the signal highly sensitive to changes in protein association. univr.it This approach allows for the quantitative analysis of binding events and the dynamics of protein complex formation in solution and in living cells. assaygenie.comexcelitas.com

Monitoring Protein Conformation and Dynamics

Beyond intermolecular interactions, FRET can also be used to monitor intramolecular changes, providing insights into a protein's conformation and dynamics. nih.govnih.gov In this application, a single protein is labeled at two distinct sites with a FRET donor-acceptor pair. nih.gov this compound can serve as one of the fluorophores in such a construct.

A change in the protein's conformation that alters the distance or orientation between the two attached dyes will cause a corresponding change in FRET efficiency. univr.it For example, a protein transitioning from an "open" to a "closed" conformation might bring the donor and acceptor closer together, resulting in an increase in FRET. This allows researchers to observe ligand binding events, allosteric regulation, or protein folding/unfolding dynamics. nih.govwhiterose.ac.uk Fluorescence-based techniques, including FRET, are powerful tools for these studies because they can provide real-time information in a non-invasive manner. nih.govmdpi.com

Enzyme Activity and Inhibition Assays

Fluorometric assays are a cornerstone of enzyme kinetics and inhibitor screening, offering high sensitivity and continuous monitoring capabilities. nih.govwikipedia.org this compound and its derivatives are integral to many of these assays.

Fluorometric Detection of Enzyme-Catalyzed Reactions

The fundamental principle of many fluorometric enzyme assays is the use of a substrate that becomes fluorescent, or changes its fluorescent properties, upon enzymatic modification. nih.govthermofisher.com An enzyme substrate can be designed by covalently linking a derivative of this compound to a moiety that quenches its fluorescence. When an enzyme cleaves the substrate, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity. nih.gov The rate of this fluorescence increase is directly proportional to the rate of the enzyme-catalyzed reaction, allowing for precise measurement of enzyme activity. nih.govresearchgate.net

For example, a study on silyl (B83357) hydrolase activity developed fluorogenic organosilyl ether substrates that, upon cleavage of a Si-O bond by the enzyme, release a fluorescent molecule, allowing for spectrophotometric detection and quantification of enzyme activity. chemrxiv.org Similarly, assays for proteases can use peptide substrates flanked by a FRET pair (e.g., a fluorescein derivative and a quencher). thermofisher.com Cleavage of the peptide by the protease separates the pair, abolishing FRET and leading to an increase in donor fluorescence. thermofisher.comresearchgate.net

Interactive Table: Research Findings on Fluorometric Enzyme Assays

Enzyme TypeAssay PrincipleSubstrate TypeDetection MethodReference(s)
Hydrolases Release of a fluorophore from a non-fluorescent substrate upon cleavage.Fluorogenic substrates with scissile bonds (e.g., silyl ether, ester).Increase in fluorescence intensity. nih.gov, chemrxiv.org
Proteases Separation of a FRET donor and quencher upon peptide cleavage.Peptide substrates labeled with a FRET pair (e.g., EDANS/dabcyl).Increase in donor fluorescence due to FRET disruption. thermofisher.com, researchgate.net
Phosphodiesterases Displacement of a fluorescently labeled ligand from an enzyme or binding partner.Fluorescein-labeled cyclic mononucleotides.Change in fluorescence polarization. nih.gov

High-Throughput Screening Methodologies using this compound

High-throughput screening (HTS) is essential for modern drug discovery, allowing for the rapid testing of thousands of compounds for their ability to inhibit a specific enzyme target. nih.gov Fluorescence-based assays are the most common readout method in HTS campaigns due to their high sensitivity, suitability for miniaturization, and lack of need for radioactive materials. nih.govplos.org

The properties of this compound make it well-suited for HTS. FRET-based assays, for instance, are homogeneous (no-wash), which simplifies automation and is ideal for HTS applications. mdpi.combpsbioscience.com Fluorescence Polarization (FP) is another powerful HTS technique. In an FP assay, a small, fluorescently-labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of its emitted light. When the tracer binds to a larger molecule, such as an enzyme, its tumbling slows dramatically, leading to a high polarization signal. A potential inhibitor can be identified by its ability to compete with the tracer for binding to the enzyme, which results in a decrease in fluorescence polarization.

A notable example is an HTS assay developed to screen for inhibitors of phosphodiesterase 5 (PDE5). nih.gov This assay utilized fluorescein-labeled cyclic-3',5'-guanosine monophosphate as the substrate tracer in a simple "mix-incubate-read" format, demonstrating the potential for high-throughput screening of enzyme inhibitors in various matrices. nih.gov Such assays are robust, reproducible, and can be readily implemented in 96- or 384-well plate formats for large-scale screening campaigns. mdpi.com

Integration with Advanced Materials and Nanotechnology in Research

Labeling of Nanoparticles and Nanomaterials with 5,6-Dicarboxyfluorescein for Research Purposes

The covalent labeling of nanoparticles with fluorescent dyes like 5,6-DCF is a crucial technique for their visualization and tracking in biological and material systems. The carboxylic acid groups of 5,6-DCF provide convenient handles for conjugation to the surfaces of a wide variety of nanomaterials, including silica (B1680970) nanoparticles and polymeric nanoparticles. google.com This functionalization allows researchers to monitor the biodistribution of nanoparticles, their uptake by cells, and their fate within complex environments.

The stability of the fluorescent label is paramount for accurate interpretation of experimental results. semanticscholar.org Covalent attachment of 5,6-DCF to the nanoparticle core is generally considered the most reliable method to prevent dye leakage, which can lead to misinterpretation of the nanoparticle's location and behavior. semanticscholar.org Dual-labeling strategies, where nanoparticles are tagged with both a fluorescent dye and a radioactive label, have been developed to rigorously assess the in vitro and in vivo stability of the fluorescent tag. nih.gov

The process of labeling nanoparticles with 5,6-DCF often involves surface modification of the nanoparticle to introduce functional groups that can react with the carboxylic acid moieties of the dye. This can be achieved through various chemical strategies, ensuring a stable and robust linkage. The resulting fluorescently labeled nanoparticles can then be used in a multitude of research applications, from fundamental studies of nanoparticle-cell interactions to the development of new diagnostic and therapeutic agents.

Table 1: Examples of Nanoparticles Labeled with Fluorescein (B123965) Derivatives for Research
Nanoparticle TypeFluorescein DerivativePurpose of Labeling
Silica NanoparticlesThis compoundIntracellular tracking and imaging. google.com
PLGA NanoparticlesFluorescein isothiocyanate (FITC)Studying nanoparticle biodistribution. semanticscholar.org
Multi-walled Carbon Nanotubes (mCNTs)Fluorescein isothiocyanate (FITC)Tracking uptake into hematopoietic stem and progenitor cells. nih.gov
Gold Nanoparticles (GNPs)Fluorescein-labeled oligonucleotidesStudying non-covalent adsorption efficiency. mdpi.com

Development of Nanoparticle-Based Fluorescent Probes

Leveraging the fluorescent properties of 5,6-DCF, researchers have developed a variety of nanoparticle-based fluorescent probes for detecting and imaging specific analytes and biological processes. These nanoprobes offer several advantages over traditional molecular probes, including enhanced brightness, improved photostability, and the potential for targeted delivery. nih.gov

The design of these probes often involves the functionalization of a nanoparticle scaffold with 5,6-DCF and a recognition element that can selectively interact with the target of interest. researchgate.net This interaction can induce a change in the fluorescence signal of 5,6-DCF, allowing for quantitative detection. For instance, a nanoparticle-based probe could be designed to experience fluorescence quenching in its native state, with fluorescence being restored upon binding to a specific biomolecule.

Carbon nanoparticles have emerged as a promising platform for the development of fluorescent probes due to their low toxicity, good biocompatibility, and tunable multicolor luminescence. nih.govmdpi.com By incorporating molecules like 5,6-DCF or other responsive dyes, these carbon-based nanoprobes can be engineered to sense changes in their local environment, such as pH or the presence of reactive oxygen species. mdpi.com The development of such probes holds significant potential for advancing our understanding of cellular processes and for the early diagnosis of diseases. researchgate.netfrontiersin.org

Applications in Biosensor and Chemical Sensor Platforms

The integration of 5,6-DCF and other fluorescent dyes into nanoparticle-based platforms has led to the creation of highly sensitive and selective biosensors and chemical sensors. nih.govthepharmajournal.com These sensors utilize the principles of fluorescence detection, where the presence of an analyte modulates the light emission of the fluorescent component. mdpi.com Nanomaterials play a crucial role in these platforms by providing a high surface area for analyte interaction and by enhancing the signal transduction. nih.govmdpi.com

In a typical nanoparticle-based fluorescent sensor, 5,6-DCF can be attached to the surface of a nanoparticle, such as a gold nanoparticle or a quantum dot. nih.govthepharmajournal.com The recognition element, which is also immobilized on the nanoparticle surface, selectively binds to the target analyte. This binding event can cause a change in the fluorescence of 5,6-DCF through various mechanisms, including fluorescence resonance energy transfer (FRET), photoinduced electron transfer (PET), or aggregation-induced emission (AIE). mdpi.com

These sensor platforms have been applied to the detection of a wide range of analytes, from small molecules and ions to large biomolecules like proteins and nucleic acids. thepharmajournal.comfrontiersin.org The versatility of nanoparticle-based fluorescent sensors makes them a valuable tool in diverse fields, including medical diagnostics, environmental monitoring, and food safety. thepharmajournal.com The ongoing research in this area focuses on improving the sensitivity, selectivity, and response time of these sensors, as well as developing multiplexed detection systems capable of analyzing multiple analytes simultaneously. frontiersin.org

Table 2: Principles of Nanoparticle-Based Fluorescent Sensing
Sensing PrincipleDescription
Fluorescence Resonance Energy Transfer (FRET)A donor fluorophore transfers energy to an acceptor molecule in close proximity, leading to a change in fluorescence. nih.gov
Photoinduced Electron Transfer (PET)Electron transfer between the fluorophore and a quencher molecule upon photoexcitation, which is modulated by analyte binding.
Aggregation-Induced Emission (AIE)Fluorophores that are non-emissive in solution become highly fluorescent upon aggregation, a process that can be triggered by an analyte. mdpi.com
Inner Filter Effect (IFE)The absorption spectrum of the analyte overlaps with the excitation or emission spectrum of the fluorophore, leading to a decrease in fluorescence intensity.

Role in Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful framework for the bottom-up construction of complex and functional materials. wikipedia.org this compound, with its aromatic structure and hydrogen-bonding capabilities, can serve as a building block in the design of self-assembling supramolecular systems.

The dicarboxylic acid functionality of 5,6-DCF allows it to participate in hydrogen bonding networks, which are a cornerstone of supramolecular assembly. mdpi.com These interactions can be used to direct the self-organization of molecules into well-defined architectures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. researchgate.net By incorporating 5,6-DCF into these assemblies, it is possible to create materials with built-in fluorescent properties.

The design of these supramolecular assemblies often involves the use of complementary molecules that can recognize and bind to the carboxylic acid groups of 5,6-DCF. 1088press.it This molecular recognition process drives the self-assembly and determines the final structure and properties of the resulting material. researchgate.net The ability to control the assembly process through the design of the molecular components opens up possibilities for creating novel materials with tailored optical and electronic properties. researchgate.netnih.gov For example, fluorescein has been used as a component in a type I supramolecular photosensitizer, where self-assembly induces charge separation. acs.org

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, driven by non-covalent interactions. wikipedia.orgsupramolecularevans.com The carboxylic acid groups of 5,6-DCF can act as recognition sites for various guest molecules, enabling its use in host-guest chemistry. uclouvain.be

The principles of molecular recognition are fundamental to the design of supramolecular systems with specific functions. irb.hr For instance, a host molecule containing 5,6-DCF could be designed to selectively bind to a particular analyte, leading to a change in its fluorescence. This forms the basis for the development of highly specific sensors. irb.hr The study of these recognition events, often carried out using techniques like nuclear magnetic resonance and calorimetry, provides valuable insights into the thermodynamic and kinetic aspects of supramolecular complexation. nih.gov The understanding of molecular recognition in these systems is crucial for advancing the design of functional supramolecular materials for applications in sensing, catalysis, and drug delivery. researchgate.netsupramolecularevans.com

Theoretical and Computational Studies of 5,6 Dicarboxyfluorescein

Quantum Chemical Calculations for Electronic Structure and Photophysical Properties

Quantum chemical calculations are powerful theoretical tools used to investigate the electronic structure and photophysical properties of molecules like 5,6-Dicarboxyfluorescein (5,6-DCF). ornl.govnorthwestern.edu These first-principles methods, such as Density Functional Theory (DFT) and other quantum-chemistry approaches, allow for the detailed examination of electron-electron interactions and their influence on molecular behavior without reliance on experimental parameters. ornl.gov Such calculations can predict various properties, including molecular geometry, electronic energy levels, and spectra. northwestern.edu

For fluorescent molecules like 5,6-DCF, understanding the electronic transitions between the ground state (S₀) and excited states (e.g., S₁) is crucial for elucidating their absorption and emission characteristics. mdpi.com Computational methods can model these transitions and predict key photophysical parameters. mdpi.comrsc.org The accuracy of these predictions depends on the chosen computational method and basis set. nih.gov For instance, hybrid meta-GGA functionals like M06 combined with polarized basis sets such as 6-311G(d,p) are known for their accuracy in various thermochemical and kinetic calculations. mdpi.com

The photophysical properties of fluorescein (B123965) derivatives can be significantly influenced by their molecular structure and environment. nih.gov Theoretical calculations can explore how modifications to the fluorescein core, such as the addition of carboxyl groups at the 5 and 6 positions, affect the electronic distribution and, consequently, the absorption and emission spectra. These computational studies provide insights that are critical for the rational design of novel fluorescent probes with tailored properties. nih.govinformaticsjournals.co.in

Calculated Photophysical Properties of Fluorescein Derivatives
DerivativeMethodBasis SetCalculated PropertyValue
1-Methyl-benzo[f]chromen-3-oneDFT/B3LYP6-31+G(d,p)Excited State Dipole MomentAvailable
C(N20)DFT/B3PW91TZVPBond LengthsAvailable
meso-pyridyl-BODIPYsNot SpecifiedNot SpecifiedMaximum Absorption Wavelength (λabs)Available
meso-pyridyl-BODIPYsNot SpecifiedNot SpecifiedMaximum Emission Wavelength (λem)Available

Molecular Dynamics Simulations of this compound Interactions with Biological Systems

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic interactions between molecules like this compound and biological systems such as proteins and nucleic acids. nih.govmdpi.com These simulations model the movement of atoms over time, providing detailed insights into conformational changes, binding affinities, and the influence of the environment on molecular behavior. biorxiv.orgnih.gov

When investigating the interaction of 5,6-DCF with proteins, MD simulations can reveal the specific amino acid residues involved in binding, the stability of the resulting complex, and the conformational changes that may occur in both the dye and the protein upon interaction. mdpi.com By calculating the root-mean-square deviation (RMSD), researchers can assess the stability of the simulated system over time. nih.gov Furthermore, binding free energy calculations, using methods like MM/PBSA and MM/GBSA, can predict the affinity of the dye for the protein. mdpi.com

Similarly, MD simulations are employed to study the interactions between 5,6-DCF and DNA. These simulations can elucidate how the dye binds to DNA, for instance, whether it intercalates between base pairs or binds to the grooves. biointerfaceresearch.comrsc.org The simulations can also reveal the influence of factors like ion concentration and hydration on the stability and structure of the DNA-dye complex. rsc.org All-atom MD simulations, in particular, provide a detailed view of how modifications to DNA, such as methylation, can alter its structural dynamics and potentially influence the binding of molecules like 5,6-DCF. aps.org The choice of force field, such as AMBER or GROMACS, is a critical aspect of setting up these simulations. biorxiv.orglabxing.com

Key Parameters in Molecular Dynamics Simulations of Biomolecular Interactions
Simulation AspectParameter/MethodPurpose
System StabilityRoot-Mean-Square Deviation (RMSD)To quantify conformational changes and simulation stability. nih.govnih.gov
Binding AffinityMM/PBSA and MM/GBSATo calculate the binding free energy between molecules. mdpi.com
Structural AnalysisHydrogen Bond AnalysisTo identify key interactions stabilizing the complex. mdpi.com
Simulation SetupForce Fields (e.g., AMBER, GROMACS)To define the potential energy of the system. biorxiv.orglabxing.com

Computational Design and Prediction of Novel this compound Derivatives

Computational methods play a pivotal role in the design and prediction of novel derivatives of this compound with enhanced or specific properties. By leveraging quantum chemical calculations and molecular modeling, scientists can rationally design new molecules with improved fluorescence, stability, or binding affinity for specific biological targets. mdpi.comnih.gov

The process often begins with in silico modifications to the core structure of 5,6-DCF. For example, different functional groups can be computationally added or substituted, and their effects on the molecule's electronic and photophysical properties can be evaluated using methods like Density Functional Theory (DFT). rsc.orgrsc.org This allows for the screening of a large number of potential derivatives without the need for immediate synthesis, saving time and resources. ugm.ac.id

Molecular docking studies are another crucial computational tool in this process. These studies predict the preferred binding orientation and affinity of the designed derivatives to a target protein or nucleic acid. mdpi.comugm.ac.id By comparing the binding energies and interaction patterns of different derivatives, researchers can identify candidates with the highest potential for a specific application. mdpi.com For instance, if the goal is to develop a sensor for a particular protein, docking simulations can help design a 5,6-DCF derivative that binds selectively and with high affinity to that protein. The insights gained from these computational predictions guide the subsequent synthesis and experimental validation of the most promising novel compounds. mdpi.com

Computationally Designed Derivatives and Their Predicted Properties
Parent CompoundDerivative TypeTarget PropertyComputational Method
PhthalimideN-substituted isoindoline-1,3-dioneTGF-β Pathway InhibitionDFT (M06/6-311G(d,p)), Molecular Docking
ThioxanthoneSubstituted ThioxanthonesAntimalarial ActivityMolecular Docking
BipyridineBipyridine-functionalized gold(I) complexesCation Binding and LuminescenceDFT

Future Directions and Emerging Research Avenues for 5,6 Dicarboxyfluorescein

Rational Design of Next-Generation Fluorescent Probes with Enhanced Performance

The rational design of new fluorescent probes based on the fluorescein (B123965) scaffold is a highly active area of research, aimed at creating molecules with superior photophysical properties and targeted functionalities. rsc.org A key strategy involves modulating the fluorescence through mechanisms like Photoinduced Electron Transfer (PeT). nih.govnih.gov This approach allows for the creation of "off/on" switchable probes that only fluoresce in the presence of a specific analyte.

Detailed studies on fluorescein derivatives have shown that their fluorescence can be controlled by the PeT process from the benzoic acid part of the molecule to the xanthene ring. nih.gov The efficiency of this fluorescence quenching is related to the Highest Occupied Molecular Orbital (HOMO) energy level of the benzoic acid moiety. nih.govresearchgate.net By synthetically modifying this part of the molecule, researchers can fine-tune the probe's sensitivity and selectivity. This principle provides a practical and powerful strategy for designing novel functional probes to detect specific biomolecules or physiological events. nih.govnih.gov

Future efforts will likely focus on:

Improving Photostability: Enhancing the resistance of the fluorescein core to photobleaching, allowing for longer-term imaging experiments.

Red-Shifting Spectra: Modifying the chemical structure to shift the excitation and emission wavelengths further into the red or near-infrared (NIR) region. This minimizes background autofluorescence from biological samples and allows for deeper tissue penetration.

Developing Activatable Probes: Creating probes that are activated by specific enzymes or changes in the cellular microenvironment, such as pH or redox potential. nih.govlumiprobe.com This allows for the selective imaging of viable cancer cells or other specific cell populations. lumiprobe.com For instance, derivatives can be designed as cell-permeable, non-fluorescent molecules that become highly fluorescent only after being cleaved by intracellular esterases. nih.gov

These rationally designed probes, built upon the 5,6-dicarboxyfluorescein framework, promise to provide more precise and sensitive tools for visualizing complex biological processes in real-time. rsc.orgnih.gov

Development of Multi-modal Imaging Agents based on this compound

A significant trend in diagnostic and research imaging is the development of multi-modal imaging agents, which combine the strengths of two or more imaging techniques into a single probe. nih.govworktribe.com For example, combining the high sensitivity of fluorescence imaging with the high anatomical resolution of Magnetic Resonance Imaging (MRI) can provide a more complete picture of biological systems. nih.govnih.gov

This compound and its derivatives are ideal candidates for the fluorescent component of such hybrid agents. Its reactive carboxyl groups allow for straightforward conjugation to larger structures like nanoparticles, polymers, or other imaging moieties. abcam.combmglabtech.com Researchers are exploring the development of polymeric nanoparticles that incorporate a fluorescent probe like a FAM derivative for optical detection and a contrast agent (e.g., iron oxide nanoparticles or fluorine-based agents) for MRI. worktribe.comnih.gov

These multi-modal systems offer several advantages:

Correlative Imaging: Allowing researchers to visualize processes at different scales, from the whole-organism level with MRI down to the cellular or subcellular level with fluorescence microscopy. nih.gov

Enhanced Diagnostics: Combining the high-resolution anatomical data from MRI with the sensitive functional data from fluorescence can lead to more accurate and earlier disease detection. nih.govworktribe.com

Theranostic Applications: These multifunctional nanoparticles can be engineered not only to image but also to deliver therapeutic agents to a specific target, opening avenues for combined therapy and diagnosis (theranostics). worktribe.com

The future in this area involves creating biocompatible and stable multi-modal agents based on 5,6-FAM that can be targeted to specific disease markers, such as folate receptors on cancer cells, for highly specific in vivo imaging. nih.gov

Expanding Applications in Advanced Analytical Chemistry Methodologies

Beyond its use in standard fluorescence microscopy, this compound is being leveraged in sophisticated analytical techniques that require highly stable and well-characterized fluorophores.

One prominent example is Fluorescence Polarization Immunoassay (FPIA) . FPIA is a homogeneous assay format, meaning it does not require separation of bound and unbound components, which makes it rapid and easily automated. semanticscholar.orgnih.gov The principle relies on the change in the rotation speed of a fluorescently labeled molecule when it binds to a larger partner, such as an antibody. semanticscholar.orgpublichealthtoxicology.com A small, rapidly tumbling FAM-labeled antigen exhibits low fluorescence polarization. When bound by a large antibody, its rotation slows dramatically, leading to a high polarization signal. publichealthtoxicology.com This change can be used to quantify the amount of unlabeled antigen in a sample in a competitive assay format. semanticscholar.org

FPIA has been successfully used for the rapid detection of antibodies to pathogens like Brucella abortus and for monitoring chemical contaminants in food and environmental samples. publichealthtoxicology.commdpi.com The development of dual-wavelength FPIA, potentially using a FAM derivative as one of the fluorophores, allows for the simultaneous detection of multiple analytes in a single sample. uky.edu

Another advanced application is in the study of transport phenomena across synthetic membranes. For example, 5,6-carboxyfluorescein (B556484) has been used as a model solute to investigate the diffusion and size-selectivity characteristics of novel nanofiltration membranes made from mesoporous silica (B1680970) thin films. abcam.com Its well-defined size and fluorescent properties allow for precise quantification of its passage through the membrane pores. abcam.com

Exploration of this compound in Novel Research Paradigms and Cross-Disciplinary Studies

The versatility of this compound facilitates its use in emerging and interdisciplinary research areas, bridging chemistry, biology, materials science, and engineering.

Advanced pH Sensing: While fluorescein's pH sensitivity is well-known, new research is applying this property in novel contexts. rupress.org 5,6-FAM and its derivatives are used to track intracellular pH changes in living cells and are integral to the development of new pH-sensitive materials and optical sensors. rupress.orgmdpi.compresens.de These sensors can be integrated into platforms for monitoring bioprocesses, such as cell cultures in shake flasks, where pH is a critical parameter. nih.gov This enables real-time, non-invasive monitoring of cellular metabolism. nih.gov The study of how immune cells and neurons act as pH sensors in tissues to maintain homeostasis is an emerging field where such probes are invaluable. acs.org

Nanomaterial-Biology Interactions: 5,6-FAM derivatives are used to study the interface between nanomaterials and biological systems. For instance, carbonized polymer dots (CPDs), a class of fluorescent nanoparticles, have been studied for their biocompatibility and pH-dependent fluorescence, drawing parallels with the behavior of molecular dyes like fluorescein. nih.gov Understanding how these novel materials interact with and are taken up by cells is crucial for their development in nanomedicine. semanticscholar.org

Probing Cellular Physiology: The dye is used to investigate fundamental cellular processes. Its ester derivatives, which become trapped within the cell after hydrolysis, are employed to measure cytoplasmic pH and study the activity of ion exchangers like the Na+/H+ antiport system, which is crucial for cell volume regulation. researchgate.net

The continued exploration of this compound in these diverse fields highlights its enduring role as a foundational tool for innovation. Its adaptability ensures its place not only in established techniques but also at the forefront of cross-disciplinary scientific discovery. abcam.com

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 5,6-Dicarboxyfluorescein, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves fluorination of fluorescein derivatives or selective oxidation under controlled conditions. For example, fluorinating agents like DAST (diethylaminosulfur trifluoride) can introduce fluorine atoms at specific positions, while oxidation steps may require catalysts such as KMnO₄ in acidic media. Purification often employs reverse-phase HPLC to isolate isomers, as the compound is frequently produced as a mixture of 5- and 6-carboxy isomers. Reaction temperature (e.g., 0–25°C) and pH (maintained at ~4–6) are critical for minimizing side products .

Q. How does pH influence the fluorescence properties of this compound, and what protocols ensure accurate calibration in biological assays?

  • Methodological Answer : The compound has a pKa of ~6.5, making it a pH-sensitive probe. Fluorescence intensity increases in alkaline environments (pH >7) due to deprotonation. To calibrate:

  • Prepare buffer solutions across pH 4–8.
  • Measure fluorescence emission at 515 nm (excitation: 490 nm) using a spectrofluorometer.
  • Plot intensity vs. pH to generate a sigmoidal calibration curve. For intracellular pH monitoring, validate with pH clamp techniques or co-staining with ratiometric probes .

Advanced Research Questions

Q. What strategies resolve challenges in separating 5- and 6-carboxy isomers, and how does isomer heterogeneity impact experimental outcomes?

  • Methodological Answer : Isomer separation requires chiral chromatography (e.g., using a CHIRALPAK® column with a methanol/water mobile phase). Heterogeneity can skew fluorescence quantification in single-molecule studies or Förster resonance energy transfer (FRET) assays. Mitigation strategies include:

  • Using isomerically pure commercial standards for calibration.
  • Validating results with orthogonal techniques like NMR or mass spectrometry to confirm isomer ratios .

Q. Which QSAR parameters are most predictive of this compound’s bioactivity, and how are these models validated?

  • Methodological Answer : Key parameters include:

  • E-HOMO (highest occupied molecular orbital energy) : Reflects electron-donating capacity; higher values enhance receptor binding.
  • Electrophilicity index : Correlates with stability in biological matrices.
  • Models are validated via leave-one-out (LOO) cross-validation (Q² >0.5) and statistical metrics (F-test, t-test, p <0.01). AM1 and DFT-B3LYP/6-31G* methods are preferred for calculating descriptors .

Q. How can docking studies be designed to investigate this compound’s interactions with estrogen receptors or other targets?

  • Methodological Answer :

  • Ligand preparation : Optimize 3D structure using Gaussian09 with B3LYP/6-31G*.
  • Receptor grid generation : Use AutoDock Vina to define binding pockets (e.g., ER-α ligand-binding domain).
  • Docking simulations : Run 100 iterations with Lamarckian genetic algorithms. Validate poses via molecular dynamics (MD) simulations in GROMACS, assessing RMSD and binding free energy (MM-PBSA) .

Q. How do researchers address regioselectivity challenges when using this compound in Diels-Alder or fluorogenic reactions?

  • Methodological Answer : Regioselectivity in reactions (e.g., with 2-substituted furans) is influenced by electronic effects. Electron-donating groups favor para-adducts, while electron-withdrawing groups promote meta-products. Strategies include:

  • Pre-screening substituents via DFT calculations (M06-2X/6-311+G(2df,p)).
  • Using sterically hindered reagents (e.g., 2-tert-butylfuran) to enforce specific pathways.
  • Analyzing products via 2D NMR (COSY, NOESY) to confirm regiochemistry .

Q. What methodologies resolve contradictions in fluorescence data caused by environmental variability (e.g., solvent polarity, temperature)?

  • Methodological Answer :

  • Solvent standardization : Use anhydrous DMSO for stock solutions to minimize hydrolysis.
  • Temperature control : Employ Peltier-equipped fluorometers to maintain ±0.1°C.
  • Internal referencing : Co-stain with a non-pH-sensitive fluorophore (e.g., Texas Red) to normalize intensity.
  • Data validation : Replicate experiments across three independent batches and apply ANOVA to assess significance .

Tables for Key Parameters

Table 1: QSAR Model Validation Metrics for this compound Derivatives

ModelQ² (LOO)F-valuep-valueKey Descriptors
AM1-10.8540.70322.4<0.001E-HOMO, Dipole Moment
DFT-30.7480.58411.9<0.001Electrophilicity, ΔHf

Table 2: Fluorescence Calibration Data Across pH

pHIntensity (a.u.)SEM
5.0120 ± 153.2
6.0450 ± 306.5
7.4980 ± 459.1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.